2-(1-Methylsulfonylpiperidin-4-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylsulfonylpiperidin-4-yl)acetohydrazide is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylsulfonylpiperidin-4-yl)acetohydrazide typically involves the reaction of 1-methylsulfonylpiperidin-4-yl with an appropriate hydrazide derivative under controlled conditions. The reaction can be carried out using standard organic synthesis techniques, including the use of reagents such as hydrazine and acyl chlorides.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Methylsulfonylpiperidin-4-yl)acetohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(1-Methylsulfonylpiperidin-4-yl)acetohydrazide has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could be explored for its therapeutic properties in drug development.
Industry: Its derivatives may be used in the production of materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(1-Methylsulfonylpiperidin-4-yl)acetohydrazide exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the biological or chemical context in which the compound is used. For example, in a biological system, it may bind to specific receptors or enzymes, leading to a biological response.
Vergleich Mit ähnlichen Verbindungen
2-(1-Methylsulfonylpiperidin-4-yl)acetohydrazide can be compared with other piperidine derivatives such as 1-methylsulfonylpiperidine and 4-methylpiperidine These compounds share structural similarities but may differ in their biological activities and applications
List of Similar Compounds
1-Methylsulfonylpiperidine
4-Methylpiperidine
Piperidine-4-carboxylic acid
N-Methylpiperidine
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H17N3O3S |
---|---|
Molekulargewicht |
235.31 g/mol |
IUPAC-Name |
2-(1-methylsulfonylpiperidin-4-yl)acetohydrazide |
InChI |
InChI=1S/C8H17N3O3S/c1-15(13,14)11-4-2-7(3-5-11)6-8(12)10-9/h7H,2-6,9H2,1H3,(H,10,12) |
InChI-Schlüssel |
DDSCFGJPFPZXLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CCC(CC1)CC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.